molecular formula C6H9F3O2 B1429240 4,4,4-Trifluoro-3,3-dimethylbutanoic acid CAS No. 1246218-76-7

4,4,4-Trifluoro-3,3-dimethylbutanoic acid

Cat. No. B1429240
Key on ui cas rn: 1246218-76-7
M. Wt: 170.13 g/mol
InChI Key: RMYUXDFMYRGZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09018208B2

Procedure details

A solution of diethyl 2-(1,1,1-trifluoro-2-methylpropan-2-yl)malonate (iv, 20.93 g, 77.45 mmol) and KOH (17.23 g, 307.1 mmol) in EtOH (200 mL, 3000 mmol) was heated at 80° C. for 16 h. The reaction was concentrated and partitioned between water and Et2O. The aqueous layer was acidified with 6 N HCl and then extracted with Et2O (2×). The organic layers were combined, dried over MgSO4, filtered and concentrated to provide and orange oil. A low pressure distillation gave the product as a light pink liquid (10.17 g, 77%).
Name
diethyl 2-(1,1,1-trifluoro-2-methylpropan-2-yl)malonate
Quantity
20.93 g
Type
reactant
Reaction Step One
Name
Quantity
17.23 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]([CH:6](C(OCC)=O)[C:7]([O:9]CC)=[O:8])([CH3:5])[CH3:4].[OH-].[K+].CCO>>[F:1][C:2]([F:17])([F:18])[C:3]([CH3:5])([CH3:4])[CH2:6][C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
diethyl 2-(1,1,1-trifluoro-2-methylpropan-2-yl)malonate
Quantity
20.93 g
Type
reactant
Smiles
FC(C(C)(C)C(C(=O)OCC)C(=O)OCC)(F)F
Name
Quantity
17.23 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between water and Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide
DISTILLATION
Type
DISTILLATION
Details
A low pressure distillation

Outcomes

Product
Name
Type
product
Smiles
FC(C(CC(=O)O)(C)C)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.17 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.